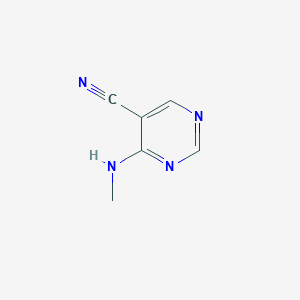

4-(Methylamino)pyrimidine-5-carbonitrile

説明

4-(Methylamino)pyrimidine-5-carbonitrile is a pyrimidine derivative featuring a methylamino group at the 4-position and a nitrile group at the 5-position. This compound is synthesized via nucleophilic substitution reactions, such as the reaction of 4-chloropyrimidine-5-carbonitrile with methylamine under reflux conditions . Key physical properties include a melting point of 242–245°C, IR absorption bands at 3373 cm⁻¹ (N–H stretch), 2221 cm⁻¹ (C≡N), and 1683 cm⁻¹ (C=N), and distinct NMR signals (δ 2.13 ppm for –CH₃, δ 2.47 ppm for –NHCH₃) . It is classified as non-hazardous under standard handling conditions, with safety data confirming its stability and low acute toxicity .

特性

CAS番号 |

16357-70-3 |

|---|---|

分子式 |

C6H6N4 |

分子量 |

134.14 g/mol |

IUPAC名 |

4-(methylamino)pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C6H6N4/c1-8-6-5(2-7)3-9-4-10-6/h3-4H,1H3,(H,8,9,10) |

InChIキー |

ISFQXIVBLJPYSK-UHFFFAOYSA-N |

SMILES |

CNC1=NC=NC=C1C#N |

正規SMILES |

CNC1=NC=NC=C1C#N |

同義語 |

5-Pyrimidinecarbonitrile, 4-(methylamino)- (8CI,9CI) |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Alkylamino and Arylamino Derivatives

- 4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile (C₁₉H₁₇N₅): This derivative substitutes the methylamino group with a bulkier isopropylamino moiety. The increased steric hindrance may reduce reactivity in nucleophilic substitutions but enhance binding to hydrophobic enzyme pockets (e.g., glycogen synthase kinase-3β) .

- 4-(Arylamino)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (e.g., 5a–d): Substitution with aromatic amines (e.g., 4-methoxyaniline) introduces electron-donating groups, improving π-π stacking interactions in kinase inhibitors. These compounds exhibit enhanced anticancer activity via PI3K/AKT pathway inhibition compared to aliphatic analogs .

Thiazole-Containing Derivatives

- 4-(4-Methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (e.g., 3, 6): The thiazole ring enhances planarity and hydrogen-bonding capacity, critical for CDK9 inhibition. Compound 6, with a morpholine-4-carbonyl group, shows 96% purity and a melting point of 192–194°C, indicating superior crystallinity compared to non-thiazole analogs .

- 2-((3-(4-Acetyl-1,4-diazepan-1-yl)phenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (12t): The diazepane ring improves solubility and bioavailability, with HRMS confirming a molecular ion at m/z 449.1940 (calculated: 449.1872) .

Sulfur-Containing Derivatives

- This analog is used in agrochemical intermediates due to its stability .

- 4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (C₆H₄ClN₃S):

The chloro group at the 4-position enhances electrophilicity, facilitating Suzuki-Miyaura couplings. It has a molecular weight of 185.63 g/mol and a PubChem CID of 13,114,183 .

Halogenated and Methoxy Derivatives

- 2-Chloro-4-methoxypyrimidine-5-carbonitrile (C₆H₄ClN₃O):

The methoxy group at the 4-position directs regioselective substitutions, while the chloro group at the 2-position serves as a leaving group. This compound is a key intermediate in kinase inhibitor synthesis . - 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbonitrile :

With two chlorine atoms, this derivative exhibits higher reactivity in palladium-catalyzed cross-couplings, achieving >80% yields in arylations .

Data Tables

Table 1: Physical Properties of Selected Pyrimidine-5-carbonitrile Derivatives

Table 2: Spectral Data Comparison

Q & A

Basic: What are the common synthetic routes for 4-(Methylamino)pyrimidine-5-carbonitrile derivatives?

Answer:

The synthesis of this compound derivatives typically employs multi-component reactions under thermal aqueous conditions. A validated method involves reacting aldehydes, malononitrile, and methylamine in water at elevated temperatures (80–100°C), yielding substituted pyrimidines with varying aryl or heteroaryl groups (e.g., 4-chlorophenyl, thienyl) . Alternative routes include refluxing precursors like 2-methylthiopyrimidines with amines (e.g., phenethylamine) in ethanol, achieving yields up to 70% . Key spectroscopic data (IR, NMR, MS) for structural confirmation are extensively documented .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of these derivatives?

Answer:

Optimization strategies include:

- Solvent selection: Aqueous conditions reduce side reactions and improve regioselectivity for polar intermediates .

- Temperature control: Maintaining 80–100°C minimizes byproduct formation in three-component reactions .

- Catalyst use: Acidic or basic catalysts (e.g., DMF with ammonium acetate) enhance cyclization efficiency .

- Substituent tuning: Electron-withdrawing groups (e.g., Cl, Br) on aryl rings improve reaction rates and yields (e.g., 4h: 100% yield vs. 4d: 70%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。